DIDS as a VDAC Inhibitor: A Technical Guide for Researchers
DIDS as a VDAC Inhibitor: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Voltage-Dependent Anion Channel 1 (VDAC1) is a critical protein in the outer mitochondrial membrane, acting as a primary gatekeeper for the flux of ions and metabolites between the mitochondria and the cytosol. Its central role in cellular metabolism and apoptosis has made it a compelling target for therapeutic intervention. 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) is a well-established stilbene derivative widely utilized as a chemical probe to study and inhibit VDAC function. This document provides an in-depth technical overview of DIDS as a VDAC inhibitor, detailing its mechanism of action, quantitative effects, relevant experimental protocols, and its impact on cellular signaling pathways.
Mechanism of Action of DIDS on VDAC
DIDS exerts its inhibitory effects on VDAC through a multifaceted mechanism primarily centered on direct interaction and the modulation of the channel's quaternary structure.
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Direct Channel Interaction: DIDS directly interacts with VDAC1. While it is widely classified as a channel blocker, studies have shown that DIDS alters the channel's characteristics without causing a complete blockage.[1] Electrophysiological recordings demonstrate that DIDS modifies the channel-forming properties of VDAC1, leading to smaller, irregular channel conductances and abolishing its voltage-dependence.[1] The binding is thought to be reversible, involving the stilbene-disulfonate group of DIDS.[1] However, the isothiocyanate groups of DIDS are reactive and can form covalent bonds with lysine residues, suggesting a potential for both reversible and irreversible inhibition.
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Inhibition of Oligomerization: A key anti-apoptotic mechanism of DIDS is its ability to inhibit the oligomerization of VDAC1.[2][3][4] Under apoptotic stimuli, VDAC1 monomers assemble into dimers, trimers, and higher-order oligomers, forming a large pore sufficient for the passage of pro-apoptotic proteins like cytochrome c from the mitochondrial intermembrane space to the cytosol.[1][2][3] DIDS and its analogs prevent this oligomerization process, thereby blocking the release of cytochrome c and the subsequent activation of the caspase cascade.[3] This inhibitory action on oligomerization is a crucial aspect of its protective effect against apoptosis.[3][4]
Quantitative Data on DIDS Inhibition
A precise IC50 or binding affinity (Kd) for DIDS on VDAC1 is not consistently reported in the literature, likely due to its complex mechanism of action that includes both reversible binding and potential covalent modification. However, numerous studies have established effective concentrations of DIDS in various functional assays. These findings are summarized below.
| Assay Type | Cell/System Type | Effective DIDS Concentration | Observed Effect |
| Apoptosis Inhibition | THP-1 Macrophages | 100 µM | Clearly inhibits caspase-3 and caspase-9 activation.[2] |
| HeLa Cells | 50 µM | Provides maximal inhibitory effect on staurosporine-induced caspase activation.[5] | |
| Cell Viability / Protection | Primary Retinal Cell Cultures | 25 µM | Rescues cell viability from H₂O₂-induced oxidative stress.[6] |
| THP-1 Macrophages | 50 µM | No inhibition of ALA-SDT-induced cell death.[2] | |
| THP-1 Macrophages | 100 - 200 µM | Prevents ALA-SDT-induced cell death.[7] | |
| Channel Activity | Reconstituted VDAC1 | 100 µM | Alters channel-forming properties; abolishes voltage-dependence without total blockage.[1] |
| ROS & NO Signaling | K562 Lymphoblastoid Cells | Not Specified | Augments IR-induced ROS production; potently reduces IR-induced NO production.[8][9] |
| HT22 Hippocampal Cells | 250 µM | Mitigates accumulation of ROS induced by glutamate. | |
| Mitophagy | Rat Brain Mitochondria | Not Specified | Inhibited the CCCP-induced formation of a ~130 kDa VDAC1 complex.[4] |
Key Signaling Pathways Modulated by DIDS-VDAC Inhibition
The primary signaling pathway affected by DIDS is mitochondria-mediated apoptosis. By inhibiting VDAC1 oligomerization, DIDS prevents the permeabilization of the outer mitochondrial membrane, a critical step in intrinsic apoptosis.
Beyond apoptosis, DIDS-mediated VDAC closure impacts cellular redox signaling by inhibiting the efflux of superoxide (O₂⁻) to the cytosol.[6] This can sensitize mitochondria to Ca²⁺-induced permeability transition. Furthermore, DIDS has been shown to affect the AMPK/mTOR signaling axis, linking mitochondrial metabolism to cell growth and proliferation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the DIDS-VDAC interaction.
VDAC Reconstitution and Electrophysiology in Planar Lipid Bilayers
This technique directly measures the ion channel activity of VDAC and its modulation by inhibitors like DIDS.
Objective: To measure the conductance of single VDAC channels and assess the inhibitory effect of DIDS.
Methodology:
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Chamber Setup: A two-compartment chamber is separated by a thin Teflon film with a small aperture (~70-100 µm diameter). Each compartment is filled with an electrolyte solution (e.g., 1 M KCl, 5 mM HEPES, pH 7.4) and connected to an amplifier via Ag/AgCl electrodes.
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Bilayer Formation: A planar lipid bilayer (e.g., made of diphytanoyl-phosphatidylcholine) is formed across the aperture.
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VDAC Reconstitution: Purified, detergent-solubilized VDAC1 is added to one compartment (the cis side). Spontaneous insertion of a single VDAC channel into the bilayer is monitored by applying a transmembrane voltage (e.g., 10-20 mV) and observing discrete, stepwise increases in ionic current.
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Baseline Recording: Once a single channel is incorporated, its baseline conductance is recorded at various voltages (e.g., -50 mV to +50 mV) to establish its characteristic open-state conductance and voltage-gating properties.
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Inhibitor Application: DIDS is added to the cis compartment to achieve the desired final concentration (e.g., 100 µM).
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Data Acquisition: The channel current is continuously recorded in the presence of DIDS. Changes in conductance, open probability, and voltage dependence are analyzed to quantify the inhibitory effect.
VDAC Reconstitution into Liposomes for Transport Assays
This method creates proteoliposomes to study the transport of molecules like Ca²⁺ or cytochrome c across a VDAC-containing membrane.
Objective: To measure the DIDS-sensitive transport of a specific substrate through VDAC channels.
Methodology:
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Protein Purification: Express and purify VDAC1, typically from inclusion bodies, and refold in a detergent like LDAO (lauryldimethylamine N-oxide).
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Liposome Preparation: Prepare large unilamellar vesicles (liposomes) from a defined lipid composition (e.g., a mix of PC, PE, PS, and cardiolipin) via extrusion. The substrate to be tested (e.g., fluorescently labeled dextran or a calcium-sensitive dye) is encapsulated within the liposomes during their formation.
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Reconstitution: Mix the purified VDAC1 with the prepared liposomes in the presence of a mild detergent (e.g., Triton X-100).
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Detergent Removal: Remove the detergent slowly to allow the incorporation of VDAC1 into the liposome bilayer. This is often done using adsorbent Bio-Beads, leading to the formation of proteoliposomes.
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Transport Assay:
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Equilibrate the proteoliposomes in a buffer.
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Divide the sample, treating one aliquot with DIDS and the other with a vehicle control.
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Initiate the transport assay. For a release assay, monitor the appearance of the encapsulated substrate in the external buffer over time using fluorescence spectroscopy.
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Compare the rate of substrate release between DIDS-treated and control samples to determine the extent of inhibition.
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VDAC Oligomerization Assay via Chemical Cross-linking
This biochemical assay is used to visualize the oligomeric state of VDAC1 in isolated mitochondria or cells and to test the effect of inhibitors.
Objective: To determine if DIDS prevents the formation of VDAC1 dimers and higher-order oligomers.
Methodology:
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Sample Preparation: Isolate mitochondria from cultured cells or tissue. The cells may have been pre-treated with an apoptotic stimulus in the presence or absence of DIDS.
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Cross-linking Reaction: Resuspend the isolated mitochondria in a suitable buffer. Add a chemical cross-linking agent (e.g., EGS - ethylene glycol bis(succinimidyl succinate)) and incubate for a specific time (e.g., 30 minutes) to covalently link proteins that are in close proximity.
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Quenching: Stop the reaction by adding a quenching agent, such as Tris buffer, which contains primary amines that react with the excess cross-linker.
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SDS-PAGE and Western Blotting: Solubilize the cross-linked mitochondrial proteins and separate them by size using SDS-PAGE.
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Detection: Transfer the proteins to a membrane and probe with a specific anti-VDAC1 antibody. VDAC1 monomers, dimers, trimers, and larger oligomers will appear as distinct bands at corresponding molecular weights, allowing for a semi-quantitative assessment of oligomerization and its inhibition by DIDS.
Conclusion
DIDS remains an invaluable pharmacological tool for investigating the multifaceted roles of VDAC1. Its ability to modulate channel conductance and, critically, to inhibit the apoptosis-linked oligomerization of VDAC1 underscores the channel's significance as a hub for controlling cell life and death. While the lack of a single, defined IC50 value reflects its complex mechanism, the effective concentrations established across a range of assays provide a solid foundation for its use in experimental design. The protocols and pathways detailed in this guide offer researchers a comprehensive resource for exploring VDAC1 function and for the continued development of more specific VDAC-targeting therapeutics.
References
- 1. journals.plos.org [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficient PHB2 (prohibitin 2) exposure during mitophagy depends on VDAC1 (voltage dependent anion channel 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonate) directly inhibits caspase activity in HeLa cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VDAC1 regulates neuronal cell loss after retinal trauma injury by a mitochondria-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DIDS sodium salt | ABCA1/VDAC1 Inhibitor | TargetMol [targetmol.com]
- 8. liu.diva-portal.org [liu.diva-portal.org]
- 9. The Impact of DIDS-Induced Inhibition of Voltage-Dependent Anion Channels (VDAC) on Cellular Response of Lymphoblastoid Cells to Ionizing Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
